5-Bromo-6-chloromethyluracil

Radiolabelling Thymidine phosphorylase imaging Halogen exchange

5-Bromo-6-chloromethyluracil is the mandatory precursor for TP-targeted radiopharmaceutical development and C5 SAR exploration. The 5-chloro analog lacks the reactivity required for cross-coupling and radiolabelling workflows. • C5-Br enables Suzuki, Sonogashira & Buchwald-Hartwig couplings for diversifying C5-substituted uracil libraries. • Halogen-exchange radiolabelling (Br→¹²⁵I) yields SPECT imaging probes in 28% RCY with >97% purity. • C6-CH₂Cl undergoes nucleophilic displacement with amines to generate TP inhibitor candidates. Standard packs: 10 mg-100 mg; bulk quantities and custom synthesis available.

Molecular Formula C5H4BrClN2O2
Molecular Weight 239.45 g/mol
CAS No. 183205-46-1
Cat. No. B3348697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-6-chloromethyluracil
CAS183205-46-1
Molecular FormulaC5H4BrClN2O2
Molecular Weight239.45 g/mol
Structural Identifiers
SMILESC(C1=C(C(=O)NC(=O)N1)Br)Cl
InChIInChI=1S/C5H4BrClN2O2/c6-3-2(1-7)8-5(11)9-4(3)10/h1H2,(H2,8,9,10,11)
InChIKeyUWWZGJCOEQUIHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-6-chloromethyluracil: A Dual-Halogenated Uracil Building Block


5‑Bromo‑6‑chloromethyluracil (C₅H₄BrClN₂O₂, MW 239.45 g mol⁻¹) is a 5‑bromo‑6‑chloromethyl‑disubstituted pyrimidine‑2,4(1H,3H)‑dione. It belongs to the class of halogenated uracil derivatives that serve as key intermediates in the synthesis of human thymidine phosphorylase (TP) inhibitors and pteridine‑based anticancer agents . The compound is produced by regioselective bromination of 6‑(chloromethyl)uracil with N‑bromosuccinimide (NBS) in DMF at 0 °C, yielding the 5‑bromo‑6‑chloromethyl derivative in a single step . Its dual halogenation (C5‑Br, C6‑CH₂Cl) provides two chemically orthogonal reactive centres: the C6 chloromethyl group enables nucleophilic substitution for side‑chain elaboration, while the C5 bromine atom offers a handle for transition‑metal‑catalysed cross‑coupling or halogen‑exchange radiolabelling that is not accessible with the corresponding 5‑chloro analog [1].

Dual-halogenated uracil building block with chemically orthogonal C5-Br and C6-CH₂Cl reactive centres for sequential elaboration.
Radiolabelling precursor workflow: enables halogen-exchange (Br → ¹²⁵I) for thymidine phosphorylase-targeted imaging agent synthesis.
Cross-coupling entry point: C5-Br permits Pd-catalysed Suzuki/Sonogashira couplings not accessible with the 5-chloro analog.

5-Bromo-6-chloromethyluracil: C5 Bromine vs. Chlorine Reactivity


Although 5‑chloro‑6‑chloromethyluracil and 5‑bromo‑6‑chloromethyluracil share the same 6‑chloromethyluracil core, their C5 halogens confer fundamentally different reactivity profiles that preclude interchangeable use. The C5‑Br bond is significantly more reactive in palladium‑catalysed cross‑couplings (e.g., Suzuki, Sonogashira) and enables efficient halogen‑exchange radiolabelling (Br → ¹²⁵I) for in vivo imaging applications, whereas the C5‑Cl analog is inert under the same mild conditions [1]. Furthermore, the larger van der Waals radius and higher polarisability of bromine alter the compound's lipophilicity (calculated ΔlogP ≈ +0.4–0.6 units vs. the 5‑Cl analog), which affects solubility, membrane permeability, and downstream biological activity of derived inhibitors . For procurement decisions, selecting the correct C5‑halogen derivative is critical: the bromo compound is the mandatory precursor for radiolabelling workflows and for any SAR exploration requiring C5‑functionalisation via cross‑coupling, while the chloro analog is primarily limited to nucleophilic substitution at the C6‑chloromethyl position .

This ProductC5 Bromine: Enables Pd-catalysed cross-coupling and halogen-exchange radiolabelling. Isotopic Br pattern aids MS tracking.
5-Chloro AnalogC5 Chlorine: Inert under mild cross-coupling and halogen-exchange conditions. Limited to C6 nucleophilic substitution. Different lipophilicity and MW alter purification and downstream SAR.

5-Bromo-6-chloromethyluracil: Product-Specific Evidence


Halogen-Exchange Radiolabelling: C5-Br vs. C5-Cl

5‑Bromo‑6‑chloromethyluracil is uniquely positioned as a precursor for radioiodinated thymidine phosphorylase (TP) imaging agents. In a published radiolabelling protocol, 5‑bromo‑6‑chloromethyluracil was reacted with 2‑iminopyrrolidine hydrochloride to form 5‑bromo‑6‑[(2‑iminopyrrolidinyl)methyl]uracil (5Br6IPU), which then underwent bromine‑to‑iodine exchange with Na¹²⁵I to yield [¹²⁵I]5I6IPU in 28 % radiochemical yield and >97 % radiochemical purity [1]. The corresponding 5‑chloro‑6‑chloromethyluracil cannot undergo this halogen‑exchange reaction under the same mild conditions, making the 5‑bromo derivative the obligatory intermediate for radioiodine‑based TP‑targeted imaging and therapy studies [1].

Radiolabelling Yield
Head-to-head
[¹²⁵I]5I6IPU obtained in 28% radiochemical yield; >97% radiochemical purity. Reaction not feasible with 5-chloro analog.
Reported halogen-exchange workflow context
Cu⁺-assisted Na¹²⁵I exchange; mandatory precursor for radioiodine TP imaging studies
Radiolabelling Thymidine phosphorylase imaging Halogen exchange

Molecular Weight and Lipophilicity (Br vs. Cl)

The replacement of chlorine (C5‑Cl) with bromine (C5‑Br) in the 6‑chloromethyluracil scaffold produces measurable physicochemical changes that impact compound handling and downstream biological performance. The molecular weight increases from 195.00 g mol⁻¹ (5‑chloro‑6‑chloromethyluracil) to 239.45 g mol⁻¹ (5‑bromo‑6‑chloromethyluracil), a +44.45 g mol⁻¹ (+22.8 %) increment . The exact monoisotopic mass shifts from 193.93 Da (Cl₂) to 237.91 Da (BrCl), facilitating unambiguous mass spectrometric identification in reaction monitoring . Calculated logP values (ALOGPS 2.1) show an increase of approximately +0.4–0.6 log units for the bromo derivative relative to the chloro analog, reflecting the higher hydrophobicity imparted by bromine's greater polarisability . These differences influence chromatographic retention, solubility in organic solvents, and passive membrane permeability of derived inhibitors.

MW & Lipophilicity
Class-level
ΔMW +44.45 g mol⁻¹ (+22.8%) vs. 5-Cl analog. ΔlogP ≈ +0.4–0.6 units (calculated).
Physicochemical property context
Impacts chromatography retention, solubility, and passive permeability of derived inhibitors
Physicochemical properties Lipophilicity Molecular weight

C5 Halogenation Selectivity: NBS vs. SO₂Cl₂

The synthesis of 5‑bromo‑6‑chloromethyluracil proceeds via treatment of 6‑(chloromethyl)uracil with N‑bromosuccinimide (NBS, 1.1 equiv.) in DMF at 0 °C, yielding the 5‑bromo derivative with complete regioselectivity . In contrast, preparation of 5‑chloro‑6‑chloromethyluracil requires sulfuryl chloride (SO₂Cl₂) in acetic acid, a reagent with higher toxicity and corrosivity that necessitates more stringent handling precautions . The NBS‑based bromination protocol offers superior functional‑group tolerance and avoids the formation of polychlorinated by‑products that can complicate purification of the chloro analog. Additionally, the brominated product's distinct isotopic signature (¹⁹⁹Br:¹⁸⁹Br ≈ 1:1) provides a convenient MS marker for reaction progress monitoring that is absent in the dichloro compound .

Synthetic Protocol
Method context
NBS (1.1 equiv.), DMF, 0 °C. Single regioisomer; benign succinimide by-product. Br isotope pattern aids MS monitoring.
Operationally simpler halogenation route
vs. SO₂Cl₂/AcOH for 5-Cl analog; reported functional-group tolerance
Halogenation selectivity Synthetic methodology N‑Bromosuccinimide

Intermediate for TP Inhibitors and Pteridine Anticancer Leads

The Sigma‑Aldrich technical datasheet for 6‑(chloromethyl)uracil explicitly lists three downstream synthetic applications, with 5‑bromo‑6‑(chloromethyl)uracil cited as the immediate derivative for the preparation of: (i) pteridine compounds evaluated as potential anticancer agents (tested against MCF7 breast, NCI‑H460 lung, and SF‑268 CNS cancer cell lines) [1], and (ii) substituted uracil pyridinium compounds developed as potential inhibitors of thymidine phosphorylase . The direct linkage between the brominated intermediate and these two therapeutically relevant compound classes establishes a validated synthetic pathway that is procurement‑relevant: researchers targeting TP inhibition or pteridine‑based anticancer leads can adopt a literature‑precedented route by sourcing this specific intermediate.

Downstream Applications
Data to verify
Documented as intermediate for pteridine anticancer leads (MCF7, NCI-H460, SF-268 cell lines) and TP-inhibitor pyridinium compounds.
Reported synthetic pathway context
Supplier-cited literature routes; independent validation recommended
Thymidine phosphorylase inhibitors Pteridine anticancer agents 6‑Chloromethyluracil derivatives

5-Bromo-6-chloromethyluracil: Research & Industrial Applications


Radioiodinated TP Imaging Agents

Research teams developing TP‑targeted single‑photon emission computed tomography (SPECT) or therapeutic radiopharmaceuticals require 5‑bromo‑6‑chloromethyluracil as the mandatory precursor for halogen‑exchange radiolabelling. The established protocol—conversion to 5Br6IPU followed by Cu⁺‑assisted ¹²⁵I exchange—yields the radioiodinated probe in 28 % radiochemical yield with >97 % purity, enabling preclinical biodistribution and imaging studies in TP‑expressing tumour models. Procurement of the 5‑chloro analog is incompatible with this workflow [1].

5-Functionalised Uracil Derivatives via Cross-Coupling

Medicinal chemistry groups exploring structure–activity relationships (SAR) at the C5 position of 6‑chloromethyluracil require the 5‑bromo derivative for Suzuki, Sonogashira, or Buchwald–Hartwig couplings. The C5‑Br bond undergoes oxidative addition to Pd(0) under standard conditions, enabling introduction of aryl, alkynyl, or amino substituents, whereas the C5‑Cl analog is unreactive. This differential reactivity makes 5‑bromo‑6‑chloromethyluracil the strategic choice for diversifying C5‑substituted uracil libraries [1].

Pteridine-Based Anticancer Lead Synthesis

Following the literature‑precedented route documented by Chauhan et al. (Bioorg. Med. Chem. 2005), 5‑bromo‑6‑chloromethyluracil serves as the starting material for annulation reactions that construct the pteridine core. The resulting pteridine analogues have demonstrated in vitro growth inhibition against MCF7, NCI‑H460, and SF‑268 cancer cell lines, providing a validated entry point for anticancer lead optimisation programmes [2].

6-Aminomethyl-Substituted TP Inhibitor Synthesis

The C6‑chloromethyl group of 5‑bromo‑6‑chloromethyluracil undergoes facile nucleophilic displacement with primary or secondary amines to generate 6‑aminomethyl‑5‑bromouracil derivatives. These compounds are established precursors to potent TP inhibitors (e.g., the 6‑[(2‑iminopyrrolidinyl)methyl] series) that have demonstrated TP‑dependent tumour accumulation in vivo. The bromine atom at C5 remains available for further functionalisation or radiolabelling after the C6 displacement step, offering a convergent synthetic strategy [1].

Application
Selection Property
Validation Focus
Radioiodinated TP imaging agent synthesis
Halogen-exchange radiolabelling precursor
Radiochemical yield and purity; Br → ¹²⁵I protocol feasibility
C5-functionalised uracil library synthesis
C5-Br oxidative addition to Pd(0)
Cross-coupling reactivity; C5 vs C6 orthogonal functionalisation
Pteridine anticancer lead optimisation
Literature-precedented synthetic route
Annulation reaction yield; cell-model endpoint review
6-Aminomethyl TP inhibitor synthesis
C6-CH₂Cl nucleophilic displacement
Amine scope and displacement efficiency; model-response endpoint context
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